molecular formula C9H8BrClO2 B11851025 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone

Cat. No.: B11851025
M. Wt: 263.51 g/mol
InChI Key: MJDGTIAWUCRDKN-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone is an organic compound characterized by the presence of bromine, methoxy, and chloro functional groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone typically involves the halogenation of a methoxy-substituted phenyl ethanone. One common method includes the bromination of 2-methoxyacetophenone followed by chlorination. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and controlled temperatures.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields alcohols or alkanes.

Scientific Research Applications

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone involves its interaction with specific molecular targets, leading to various biochemical effects. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s electronic properties and interactions with biological molecules.

Comparison with Similar Compounds

    1-(3-Bromo-2-methoxyphenyl)ethanone: Lacks the chlorine atom but shares similar reactivity and applications.

    2-Chloro-1-(3-bromo-2-methoxyphenyl)ethanone: A positional isomer with different reactivity due to the position of the chloro group.

    1-(3-Bromo-2-methoxyphenyl)-2-fluoroethanone: Substitution of chlorine with fluorine alters the compound’s chemical properties and reactivity.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-(3-bromo-2-methoxyphenyl)-2-chloroethanone

InChI

InChI=1S/C9H8BrClO2/c1-13-9-6(8(12)5-11)3-2-4-7(9)10/h2-4H,5H2,1H3

InChI Key

MJDGTIAWUCRDKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)C(=O)CCl

Origin of Product

United States

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